1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride
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Overview
Description
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride, also known as 4-BMC, is an investigational new psychoactive substance (NPS) that has gained widespread attention in recent years. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C16H30Cl3N3 . Its molecular weight is 370.79 .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride involves the reaction of benzyl chloride with N-[2-(dimethylamino)ethyl]piperidin-4-amine in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the trihydrochloride salt.", "Starting Materials": [ "Benzyl chloride", "N-[2-(dimethylamino)ethyl]piperidin-4-amine", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloride is added dropwise to a solution of N-[2-(dimethylamino)ethyl]piperidin-4-amine in a suitable solvent (e.g. dichloromethane) at a temperature of 0-5°C.", "Step 2: The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete conversion of the starting material.", "Step 3: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 5: The crude product is dissolved in a suitable solvent (e.g. ethanol) and treated with hydrochloric acid to obtain the trihydrochloride salt.", "Step 6: The product is filtered, washed with a suitable solvent (e.g. ethanol), and dried under vacuum to obtain the final product." ] } | |
CAS No. |
1177148-88-7 |
Molecular Formula |
C16H30Cl3N3 |
Molecular Weight |
370.8 |
Purity |
95 |
Origin of Product |
United States |
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